molecular formula C10H16S B156222 3-Hexylthiophene CAS No. 1693-86-3

3-Hexylthiophene

Cat. No. B156222
CAS RN: 1693-86-3
M. Wt: 168.3 g/mol
InChI Key: JEDHEMYZURJGRQ-UHFFFAOYSA-N
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Description

3-Hexylthiophene is a compound that serves as a monomer for the synthesis of poly(3-hexylthiophene) (P3HT), a polymer with significant applications in the field of organic electronics due to its semiconducting properties. The interest in P3HT arises from its potential use in devices such as organic solar cells, field-effect transistors, and sensors .

Synthesis Analysis

The synthesis of P3HT often involves palladium-catalyzed dehydrohalogenative polycondensation, which has been shown to produce high molecular weight and high regioregularity P3HT in almost quantitative yield . Another approach includes chemical oxidative polymerization using anhydrous FeCl3 as an oxidant, which has been used to modify TiO2 nanoparticles with P3HT . Additionally, controlled polymerization techniques followed by postpolymerization functionalization have been employed to synthesize end-functionalized P3HT .

Molecular Structure Analysis

The molecular structure of P3HT has been extensively studied. Electron diffraction analysis of epitaxied thin films has revealed that P3HT has a monoclinic unit cell with two chains per cell, indicating a highly ordered structure . The flexibility of the polymer chains has been observed in studies showing chain folding in P3HT crystals, which suggests that conjugated polymers like P3HT are more flexible than previously thought .

Chemical Reactions Analysis

P3HT can undergo various chemical reactions, including the synthesis of block copolymers through sequential monomer addition, which results in materials that can self-assemble into well-defined supramolecular structures . The introduction of functional groups such as fluorine has been explored to tune the electronic properties of P3HT, although some attempts like electropolymerization of fluorinated monomers have been unsuccessful .

Physical and Chemical Properties Analysis

The physical and chemical properties of P3HT have been characterized using a variety of techniques. Studies have shown that P3HT exists as isolated flexible-coil chains in dilute solution, with a persistence length that indicates a moderately good solvent . The optical properties of P3HT have been analyzed, showing that end-functionalization with fullerene units affects the absorption and fluorescence spectra . The photocatalytic activity of P3HT-modified TiO2 has been demonstrated in the degradation of methyl orange under visible light, highlighting the potential of P3HT in environmental applications . Furthermore, the charge transport properties of P3HT and its derivatives have been theoretically investigated, revealing that chemical substitutions can improve charge carrier transfer rates .

Scientific Research Applications

1. Thermoelectric Applications

  • Summary of Application: Poly (3-hexylthiophene) (P3HT) has unique physicochemical properties and is used to study electronic/thermal correlations and develop high-performance thermoelectric devices . These devices hold great promise for improving energy utilization efficiency and recovery of waste heat energy .
  • Methods of Application: The performance of P3HT-based thermoelectrics can be improved through various strategies such as adjusting molecular weight, orientation, morphology/size, and structural modification . Chemical doping also shows promise in adjusting the thermoelectric performance of P3HT .
  • Results or Outcomes: The application of both pristine P3HT and P3HT-based composites in thermoelectrics has been highlighted by numerous representative examples .

2. Blending with Liquid Crystals

  • Summary of Application: P3HT is blended with liquid crystals under magnetic field treatment to investigate the morphology, crystalline structure, and charge transport properties .
  • Methods of Application: The P3HT is immiscible with liquid crystals and they crystallize in their own regions . The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density .
  • Results or Outcomes: The magnetic field could improve the hole mobility of both pristine P3HT and its blends with liquid crystals, in addition to the power conversion efficiency .

3. Organic Electronic Devices

  • Summary of Application: P3HT has found application in various organic electronic devices such as solar cells, field-effect transistors, light-emitting diodes, and many others .

4. Organic Phototransistors

  • Summary of Application: Poly (3-hexylthiophene) (P3HT) nanofibers have been used for the preparation of organic phototransistors (OPTs) .

5. Thin-Film Transistors

  • Summary of Application: P3HT is one of the most promising materials for applications in thin-film transistors .

6. Organic Photovoltaic Cells

  • Summary of Application: P3HT is not only the most prominent and promising one with extraordinary optoelectronic properties , but also is a readily available polymer that can serve as a model system to investigate the critical role played by polymer thin-film morphology . Because of their rigid π-conjugated backbones and immiscibility between the thienyl main chains and the alkyl side chains, P3HT molecules tend to self-assemble into one-dimensional nanostructures with the polymer backbone normal to the length direction, such as nanowhiskers and nanofibrils , which afford intrinsic one dimensional carrier transport path and lead to high field-effect mobility .

Safety And Hazards

3-Hexylthiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent advancements in organic solar cells have shown significant improvement in plastic solar cell performance through aggressive research on the regioregular poly(3-hexylthiophene) (RR-P3HT) system . The morphology of the system is controlled through two major strategies which have proven effective in improving the device efficiency—thermal annealing and solvent annealing (slow growth) .

properties

IUPAC Name

3-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDHEMYZURJGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104934-50-1
Record name Poly(3-hexylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104934-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20340733
Record name 3-Hexylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexylthiophene

CAS RN

1693-86-3
Record name 3-Hexylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1693-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexylthiophene
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Record name 3-Hexylthiophene
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Synthesis routes and methods I

Procedure details

0.125 mole of n-hexylbromide was dissolved in 40 ml of ethyl ether. Then, 10 ml of ethyl ether was added in drops and also 0.13 mole of magnesium chip was added. The mixture was refluxed for 5 to 6 hours and the Grignard agent was obtained. The Grignard reagent was added to a solution consisting of 70 mg of NiDPPPCl2 and 0.106 mole of 3-bromo thiophene in drops at 0° c, then the mixture was refluxed for 12 to 15 hours. After that, the mixture was hydrolyzed with 40 ml of 1 N hydrochloric acid and 150 ml of ice water. Then, ethyl ether was used to extract the mixture for a few times, and the mixture was washed with water until the solution was neutral. The extract was dried by sodium sulfate to remove the solvent. The product of 3-hexylthiophene was obtained with a yield of 65% after distillation under reduced pressure.
Quantity
0.125 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.106 mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.13 mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
65%

Synthesis routes and methods II

Procedure details

3-Hexylthiophene was synthesized by coupling the Grignard reagent of 3-bromothiophene with 1-bromohexane using bis(1,3-diphenylphosphino)propane nickel(II)chloride as catalyst. The product was purified by fractional distillation under reduced pressure. Polymerization of the monomer was achieved by mixing a 0.1M solution of 3-hexylthiophene in chloroform with a 0.4M chloroform solution of anhydrous ferric chloride. The mixture was stirred for two hours prior to precipitation into acidified methanol. The solid product was filtered, washed with NH4OH, water and methanol. The crude polymer was dissolved in hot dichloromethane and insoluble products were removed by filtration. Low molecular products were removed by cooling the filtrate and adding methanol. The precipitate was filtered and dried in a vacuum oven. The polymer possessed IR bands at 3027, 2930, 2859, 1458, 819, and 725 cm-1. The polymer had a number-average molecular weight of 9300 and a polydispersity index of 2.3.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-hexylthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
bis(1,3-diphenylphosphino)propane nickel(II)chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62,700
Citations
M Brinkmann - Journal of Polymer Science Part B: Polymer …, 2011 - Wiley Online Library
This review focuses on the structural control in thin films of regioregular poly(3‐hexylthiophene) (P3HT), a workhorse among conjugated semiconducting polymers. It highlights the …
Number of citations: 419 onlinelibrary.wiley.com
A Marrocchi, D Lanari, A Facchetti… - Energy & Environmental …, 2012 - pubs.rsc.org
Poly(3-hexylthiophene) (P3HT) remains of significant importance as a prototypical benchmark hole conductor material in Organic Photovoltaics (OPVs). In this review we discuss …
Number of citations: 247 pubs.rsc.org
S Berson, R De Bettignies, S Bailly… - Advanced Functional …, 2007 - Wiley Online Library
A new method for the preparation of active layers of polymeric solar cells without the need for thermal post‐treatment to obtain optimal performance is presented. Poly(3‐hexylthiophene…
Number of citations: 582 onlinelibrary.wiley.com
FPV Koch, M Heeney, P Smith - Journal of the American Chemical …, 2013 - ACS Publications
This study is concerned with the thermal and structural characteristics of a series of precisely defined, monodisperse, regioregular oligo(3-hexylthiophene)s (3HT) n of n = 4–36. We find …
Number of citations: 132 pubs.acs.org
M Manceau, A Rivaton, JL Gardette, S Guillerez… - Polymer Degradation …, 2009 - Elsevier
Poly(3-hexylthiophene) (P3HT) has been the focus of great interest as it is widely used in organic solar cells. However, P3HT has relatively poor photochemical and thermal stability …
Number of citations: 430 www.sciencedirect.com
GW Heffner, DS Pearson - Macromolecules, 1991 - ACS Publications
A complete molecular characterization of poly (3-hexylthiophene)(P3HT) in dilute solution was conducted by using static and dynamic light scattering, gel permeation chromatography, …
Number of citations: 206 pubs.acs.org
PJ Brown, DS Thomas, A Köhler, JS Wilson, JS Kim… - Physical Review B, 2003 - APS
The absorption spectrum of polythiophene and its derivative poly (3-hexylthiophene)(P3HT) is usually described in terms of an intrachain exciton coupled to a single phonon mode. We …
Number of citations: 182 journals.aps.org
NE Persson, PH Chu, M McBride… - Accounts of Chemical …, 2017 - ACS Publications
… This has led to an abundance of research on the process–structure–property relationships governing the microstructural evolution of the model semicrystalline poly(3-hexylthiophene) (…
Number of citations: 126 pubs.acs.org
JD Roehling, I Arslan, AJ Moulé - Journal of Materials Chemistry, 2012 - pubs.rsc.org
We demonstrate the ability to control the microstructural order of self-assembled nanofibers of poly(3-hexylthiophene) (P3HT) and link structure differences with formation conditions. We …
Number of citations: 161 pubs.rsc.org
MJ Jeong, KM Yeom, SJ Kim, EH Jung… - Energy & Environmental …, 2021 - pubs.rsc.org
… In particular, by applying Ga(acac)3 in poly(3-hexylthiophene) (P3HT), the PSCs showed a significant improvement in the power conversion efficiency (PCE) from 17.7% for the control …
Number of citations: 140 pubs.rsc.org

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